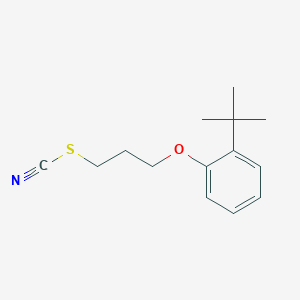
N-(2,5-difluorobenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-difluorobenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine, also known as DFB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DFB is a chiral compound with two enantiomers, which have different biological and pharmacological properties.
Wirkmechanismus
The mechanism of action of N-(2,5-difluorobenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In cancer cells, N-(2,5-difluorobenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. In Alzheimer's disease and Parkinson's disease, N-(2,5-difluorobenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine has been shown to inhibit the aggregation of amyloid beta and alpha-synuclein proteins, respectively.
Biochemical and Physiological Effects
N-(2,5-difluorobenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(2,5-difluorobenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine has been shown to induce cell cycle arrest and apoptosis, which are mechanisms of cell death. In Alzheimer's disease and Parkinson's disease, N-(2,5-difluorobenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine has been shown to reduce the formation of toxic protein aggregates and improve cognitive and motor function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,5-difluorobenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine has several advantages for use in lab experiments, including its high purity, stability, and chiral selectivity. However, N-(2,5-difluorobenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on N-(2,5-difluorobenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields, and the optimization of its pharmacological properties for use as a drug candidate. Additionally, further studies are needed to fully understand the mechanism of action of N-(2,5-difluorobenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine and its effects on the body.
Synthesemethoden
N-(2,5-difluorobenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine can be synthesized by reacting 2,5-difluorobenzyl chloride with N,N-diethyl-N-methyl-1,2-ethanediamine in the presence of a base such as sodium hydroxide. The reaction yields a mixture of two enantiomers, which can be separated by chiral chromatography.
Wissenschaftliche Forschungsanwendungen
N-(2,5-difluorobenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, N-(2,5-difluorobenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In materials science, N-(2,5-difluorobenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine has been used as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, N-(2,5-difluorobenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine has been used as a chiral derivatizing agent for the analysis of enantiomers in complex mixtures.
Eigenschaften
IUPAC Name |
N-[(2,5-difluorophenyl)methyl]-N',N'-diethyl-N-methylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22F2N2/c1-4-18(5-2)9-8-17(3)11-12-10-13(15)6-7-14(12)16/h6-7,10H,4-5,8-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSKGLZEMKPERO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)CC1=C(C=CC(=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,5-difluorophenyl)methyl]-N',N'-diethyl-N-methylethane-1,2-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-chlorophenyl)-N-(4-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B4963845.png)
![2-chloro-N-[5-(4-chlorophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4963847.png)

![2-({1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4963852.png)
![5-{3-chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4963862.png)
![N-{[(2-furylmethyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B4963863.png)




![N~2~-(3,4-dichlorophenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4963907.png)

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B4963935.png)
